molecular formula C23H28N2O6S B4097431 Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate

Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate

Cat. No.: B4097431
M. Wt: 460.5 g/mol
InChI Key: UPMJYQPKCQNCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a benzylsulfamoyl group, and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-(benzylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling with Piperidine: The phenoxyacetyl intermediate is then reacted with piperidine-4-carboxylate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylsulfamoyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the phenoxyacetyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-[4-(methylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
  • Ethyl 1-[2-[4-(ethylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
  • Ethyl 1-[2-[4-(propylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate

Uniqueness

Ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate is unique due to the presence of the benzylsulfamoyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its methyl, ethyl, or propyl analogs. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

ethyl 1-[2-[4-(benzylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-2-30-23(27)19-12-14-25(15-13-19)22(26)17-31-20-8-10-21(11-9-20)32(28,29)24-16-18-6-4-3-5-7-18/h3-11,19,24H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMJYQPKCQNCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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